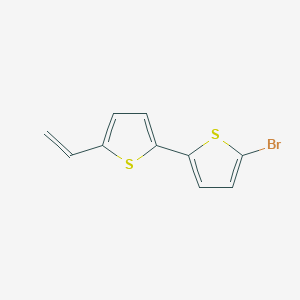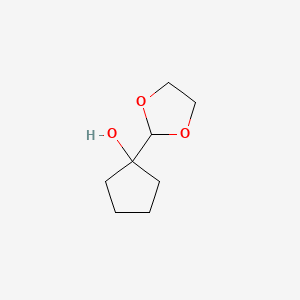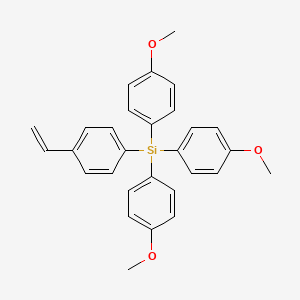
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C29H28O3Si. This compound is characterized by the presence of a silicon atom bonded to three 4-methoxyphenyl groups and one 4-ethenylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane typically involves the reaction of 4-ethenylphenylsilane with 4-methoxyphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
科学研究应用
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other organosilicon compounds.
Biology: In the development of silicon-based biomaterials.
Medicine: Potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in unsaturated substrates.
相似化合物的比较
Similar Compounds
Tris(4-methoxyphenyl)silane: Similar structure but lacks the ethenyl group.
(4-Ethenylphenyl)trimethoxysilane: Similar structure but with three methoxy groups instead of three 4-methoxyphenyl groups.
Uniqueness
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is unique due to the presence of both ethenyl and methoxyphenyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic applications.
属性
CAS 编号 |
111545-92-7 |
|---|---|
分子式 |
C29H28O3Si |
分子量 |
452.6 g/mol |
IUPAC 名称 |
(4-ethenylphenyl)-tris(4-methoxyphenyl)silane |
InChI |
InChI=1S/C29H28O3Si/c1-5-22-6-14-26(15-7-22)33(27-16-8-23(30-2)9-17-27,28-18-10-24(31-3)11-19-28)29-20-12-25(32-4)13-21-29/h5-21H,1H2,2-4H3 |
InChI 键 |
YKKVPEZUKYWVQB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


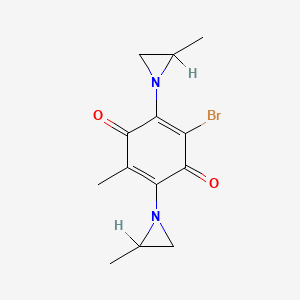
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
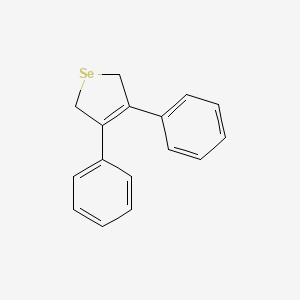
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
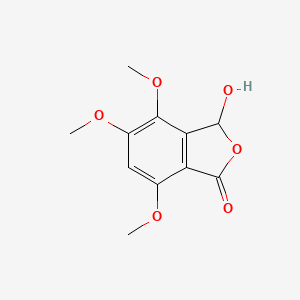
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

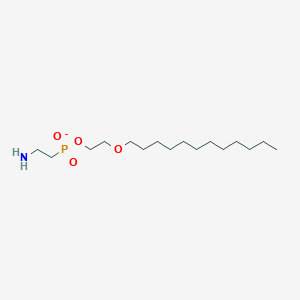

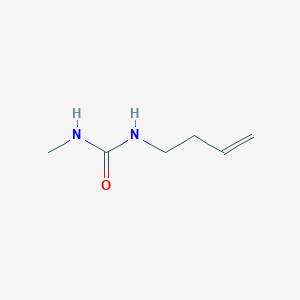
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
